molecular formula C13H10Cl2O B6381387 3-Chloro-5-(3-chloro-2-methylphenyl)phenol, 95% CAS No. 1262002-30-1

3-Chloro-5-(3-chloro-2-methylphenyl)phenol, 95%

Cat. No. B6381387
CAS RN: 1262002-30-1
M. Wt: 253.12 g/mol
InChI Key: CYWNODDBUPHFJK-UHFFFAOYSA-N
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Description

3-Chloro-5-(3-chloro-2-methylphenyl)phenol, 95% (3-C5-3-C2MPP) is a widely used organic compound with a variety of scientific research applications. It is a white crystalline solid with a melting point of 101-103 °C and a boiling point of 273-275 °C. 3-C5-3-C2MPP is a highly reactive compound and has a variety of properties that make it useful in laboratory experiments and scientific research.

Scientific Research Applications

3-Chloro-5-(3-chloro-2-methylphenyl)phenol, 95% has a variety of scientific research applications. It has been used in the synthesis of a variety of organic compounds, including pharmaceuticals, pesticides, and dyes. It has also been used in the synthesis of polymers, such as polyurethanes, and as a catalyst in the synthesis of other organic compounds. 3-Chloro-5-(3-chloro-2-methylphenyl)phenol, 95% has been used in the synthesis of a variety of compounds with antimicrobial activity, and it has also been used in the synthesis of compounds with anti-inflammatory activity.

Mechanism of Action

The mechanism of action of 3-Chloro-5-(3-chloro-2-methylphenyl)phenol, 95% is not well understood. However, it is believed that the compound acts as an inhibitor of certain enzymes, such as cytochrome P450 enzymes. It is also believed that the compound can interact with certain receptors in the body, such as the G protein-coupled receptors.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Chloro-5-(3-chloro-2-methylphenyl)phenol, 95% have not been extensively studied. However, it is believed that the compound can have a variety of effects on the body, including the inhibition of certain enzymes and the interaction with certain receptors. It is also believed that the compound can have an effect on the metabolism of certain drugs, as well as on the absorption and distribution of certain drugs in the body.

Advantages and Limitations for Lab Experiments

The advantages of using 3-Chloro-5-(3-chloro-2-methylphenyl)phenol, 95% in laboratory experiments include its high reactivity, its ability to form a variety of compounds, and its ability to act as a catalyst in the synthesis of other organic compounds. The main limitation of using 3-Chloro-5-(3-chloro-2-methylphenyl)phenol, 95% in laboratory experiments is its toxicity, as it can be harmful if inhaled or ingested.

Future Directions

The future directions of 3-Chloro-5-(3-chloro-2-methylphenyl)phenol, 95% include the further study of its biochemical and physiological effects, as well as its potential use in the synthesis of other organic compounds. Additionally, further research into the mechanism of action of 3-Chloro-5-(3-chloro-2-methylphenyl)phenol, 95% could lead to the development of new compounds with improved properties. Finally, further research into the use of 3-Chloro-5-(3-chloro-2-methylphenyl)phenol, 95% in the synthesis of polymers could lead to the development of new materials with improved properties.

Synthesis Methods

3-Chloro-5-(3-chloro-2-methylphenyl)phenol, 95% can be synthesized using a Grignard reaction. A Grignard reaction involves the reaction of an alkyl or aryl halide with magnesium metal to form a Grignard reagent, which can then be reacted with an aldehyde, ketone, ester, or carboxylic acid to form the desired product. In the case of 3-Chloro-5-(3-chloro-2-methylphenyl)phenol, 95%, the Grignard reagent is formed by reacting 3-chloro-2-methylphenyl bromide with magnesium metal. The Grignard reagent is then reacted with phenol to form the desired product.

properties

IUPAC Name

3-chloro-5-(3-chloro-2-methylphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2O/c1-8-12(3-2-4-13(8)15)9-5-10(14)7-11(16)6-9/h2-7,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYWNODDBUPHFJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)C2=CC(=CC(=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20685999
Record name 3',5-Dichloro-2'-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20685999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-5-(3-chloro-2-methylphenyl)phenol

CAS RN

1262002-30-1
Record name 3',5-Dichloro-2'-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20685999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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